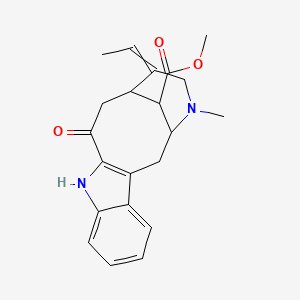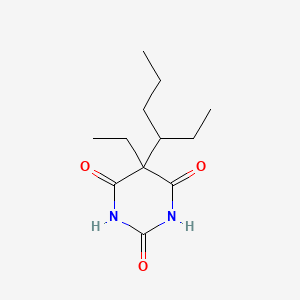
Tetrabarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabarbital is a member of barbiturates.
Applications De Recherche Scientifique
1. Effects on Brain Cells in Drug Dependency
Tetrabarbital, specifically tetrandrine, shows effectiveness in reducing withdrawal symptoms in phenobarbital-dependent rats. It restores histopathological changes in a dose-dependent manner and may inhibit apoptosis in addicted rats through the regulation of Bcl-2 and Bax protein levels (Han et al., 2015).
2. Interaction with Serotonergic System
Tetrandrine, a component of Tetrabarbital, was found to potentiate the hypnotic effect of pentobarbital, a related barbiturate, by interacting with the serotonergic system in mice. This finding suggests that tetrandrine could enhance the effects of barbiturates through serotonin pathways (Zhao et al., 2004).
3. Mechanism of Action in Epilepsy Treatment
Understanding the action mechanism of barbiturates like phenobarbital, closely related to Tetrabarbital, is crucial for epilepsy treatment. These drugs prolong and potentiate the action of GABA on GABAA receptors and at higher concentrations, directly activate the receptors. This insight is critical for the development of new therapeutic agents (Löscher & Rogawski, 2012).
4. Role in Treating Acute Intoxication
Phenobarbital, a barbiturate like Tetrabarbital, has been used effectively to treat patients with central nervous system lesions caused by acute intoxication. It plays a significant role in controlling symptoms and improving treatment outcomes (Yan, 2005).
5. Hepatic Drug Metabolism Induction
Phenobarbital's induction of hepatic drug metabolism is a critical area of study. It targets phosphorylation of the constitutive androstane receptor in the liver, providing insights into drug metabolism and disposition (Negishi, 2017).
6. Impact on Hepatocytes and Liver Slices
Studies on hepatocytes and liver slices as in vitro test systems for predicting in vivo gene expression changes in response to compounds like phenobarbital offer valuable insights for drug development and toxicity testing (Jessen et al., 2003).
Propriétés
Numéro CAS |
76-23-3 |
|---|---|
Nom du produit |
Tetrabarbital |
Formule moléculaire |
C12H20N2O3 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
5-ethyl-5-hexan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
Clé InChI |
ZLUNGGZJSQDFPH-UHFFFAOYSA-N |
SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
SMILES canonique |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
Autres numéros CAS |
76-23-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



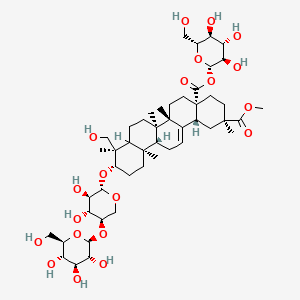
![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)
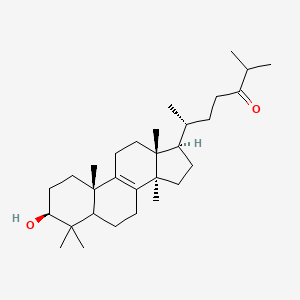
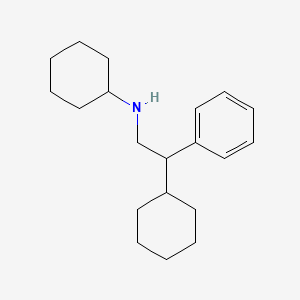
![3-{[2-Amino-1-(4-azido-2-nitrophenyl)ethyl]disulfanyl}-1-(propanoyloxy)pyrrolidine-2,5-dione](/img/structure/B1212114.png)
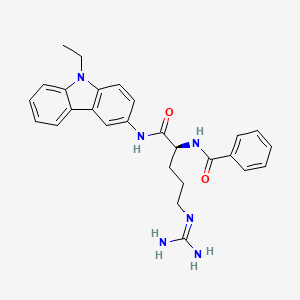
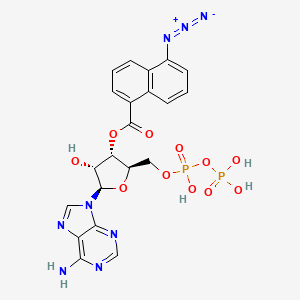
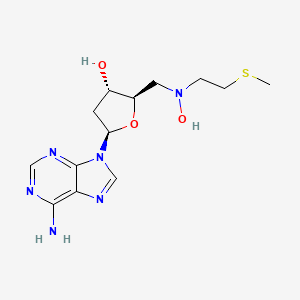
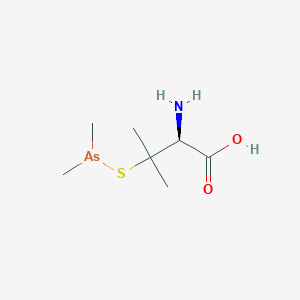
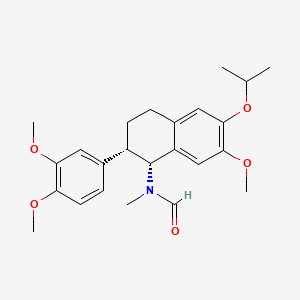
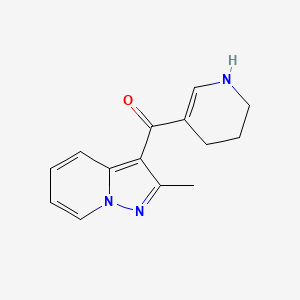
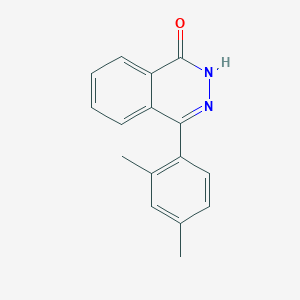
![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)
